Cas no 941992-06-9 (2-3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

2-3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide is a synthetic organic compound with notable structural features. It exhibits high purity and stability, making it suitable for various chemical applications. The compound's unique 1,6-dihydropyridazin-1-yl core offers versatile reactivity, facilitating its use in organic synthesis. Its specific functional groups enable targeted interactions with biological molecules, making it a valuable tool in drug discovery and material science research.
2-3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide structure
941992-06-9 structure
Product name:2-3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
CAS No:941992-06-9
MF:C13H13N3O2
MW:243.261222600937
CID:5502711
PubChem ID:7671921

2-3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide
    • F2774-3091
    • 2-3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
    • Inchi: 1S/C13H13N3O2/c1-9-4-2-3-5-10(9)11-6-7-13(18)16(15-11)8-12(14)17/h2-7H,8H2,1H3,(H2,14,17)
    • InChI Key: UBPLFGRXGXATHD-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(C2C=CC=CC=2C)=NN1CC(N)=O

Computed Properties

  • Exact Mass: 243.100776666g/mol
  • Monoisotopic Mass: 243.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.8Ų
  • XLogP3: 0.8

2-3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2774-3091-15mg
2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941992-06-9 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2774-3091-20μmol
2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941992-06-9 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2774-3091-40mg
2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941992-06-9 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2774-3091-10μmol
2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941992-06-9 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2774-3091-2mg
2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941992-06-9 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2774-3091-75mg
2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941992-06-9 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2774-3091-3mg
2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941992-06-9 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2774-3091-20mg
2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941992-06-9 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2774-3091-4mg
2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941992-06-9 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2774-3091-5mg
2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941992-06-9 90%+
5mg
$103.5 2023-05-16

Additional information on 2-3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide

Introduction to 2-3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS No. 941992-06-9)

2-3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its Chemical Abstracts Service (CAS) number 941992-06-9, belongs to the pyridazine class of heterocyclic structures, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a methylphenyl group and an acetamide moiety in its molecular framework suggests a rich chemical functionality that may contribute to its pharmacological properties.

The molecular structure of 2-3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide consists of a pyridazine ring system substituted with various functional groups. The 6-oxo and 1,6-dihydropyridazine portions of the molecule are particularly noteworthy, as they often serve as key pharmacophores in drug design. The acetamide group introduces a polar amide bond, which can enhance solubility and interact with biological targets in specific ways. This combination of structural features makes the compound a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in exploring novel heterocyclic compounds for their potential applications in drug development. Pyridazine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. Research has shown that compounds containing pyridazine rings can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 2-3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide may confer unique biological effects that differentiate it from other members of this chemical class.

One of the most compelling aspects of this compound is its potential as a lead structure for the development of new therapeutic agents. The methylphenyl group, also known as an o-tolyl group, is a common substituent in pharmaceuticals due to its ability to modulate receptor binding and improve metabolic stability. When combined with the pyridazine core and the acetamide functionality, this compound may exhibit enhanced binding affinity to target proteins or enzymes involved in disease pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with greater accuracy. These tools have been instrumental in identifying promising candidates like 2-3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide for further experimental validation. By leveraging these computational methods, scientists can optimize the structure of the compound to improve its pharmacokinetic properties and therapeutic efficacy.

The synthesis of 2-3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Researchers have employed various catalytic systems and protecting group strategies to achieve the desired product with minimal side reactions. This level of synthetic sophistication underscores the compound's complexity and potential value in drug discovery.

As part of ongoing research efforts, scientists are exploring the pharmacological profile of 2-3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide through both in vitro and in vivo studies. Initial experiments have shown promising results regarding its interaction with biological targets relevant to several diseases. These findings suggest that further optimization could lead to the development of novel therapeutics with improved safety and efficacy.

The versatility of heterocyclic compounds like pyridazines makes them valuable tools for drug design. Their ability to adopt multiple conformations and interact with various biological targets allows for the creation of molecules with tailored properties. The specific arrangement of functional groups in 2-3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-y acetamide highlights its potential as a scaffold for future drug development initiatives.

In conclusion, 2 - 3 - ( 2 - methylphen y l ) - 6 - ox o - 1 , 6 - dihy dro p y rid azin - 1 - y lacet amide ( C A S N o . 9 4 1 9 9 2 - 0 6 - 9 ) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and promising biological activities make it a compelling subject for further research and development. As our understanding of drug design principles continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new medicines.

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